2-Bromo-5-(3-oxetanyloxy)pyrazine
Description
2-Bromo-5-(3-oxetanyloxy)pyrazine is a brominated pyrazine derivative functionalized with a 3-oxetanyloxy substituent. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely recognized for their versatility in pharmaceuticals, agrochemicals, and materials science . The bromine atom at the 2-position enhances reactivity for further substitution, while the 3-oxetanyloxy group introduces a polar, ether-based moiety that may improve solubility and metabolic stability compared to non-oxygenated analogs .
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-bromo-5-(oxetan-3-yloxy)pyrazine |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-1-10-7(2-9-6)12-5-3-11-4-5/h1-2,5H,3-4H2 |
InChI Key |
NIYXTAIGQMXYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CN=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-oxetanyloxy)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of the oxetane group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of 2-Bromo-5-(3-oxetanyloxy)pyrazine may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-oxetanyloxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxetane ring can be oxidized to form more reactive intermediates or reduced to open the ring structure.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon–carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Oxidizing Agents: Such as peroxides, used to oxidize the oxetane ring.
Major Products
Substituted Pyrazines: Formed through nucleophilic substitution reactions.
Oxidized Intermediates: Formed through oxidation of the oxetane ring.
Scientific Research Applications
2-Bromo-5-(3-oxetanyloxy)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-oxetanyloxy)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazine derivatives with bromine and diverse substituents have been extensively studied. Below is a detailed comparison of 2-bromo-5-(3-oxetanyloxy)pyrazine with structurally related compounds, emphasizing synthesis, properties, and applications.
Table 1: Key Comparisons of Brominated Pyrazine Derivatives
Notes:
- Synthesis : Most derivatives start from 2,5-dibromopyrazine, with bromine replaced via nucleophilic substitution (e.g., with oxetanyloxy or piperazinyl groups) . Pyridinylmethoxy and pyrazolyl analogs may involve Suzuki coupling or metal-mediated reactions .
- Physicochemical Properties :
- Biological Activity: Piperazinyl derivatives are common in CNS drugs due to improved blood-brain barrier penetration . Ethylamino and amino groups facilitate hydrogen bonding, correlating with antimicrobial and antiviral activities .
- Photophysical Applications : Pyrazolyl-substituted bromopyrazines (e.g., Re(I) complexes) exhibit tunable MLCT (metal-to-ligand charge transfer) transitions, useful in proton-sensing materials .
Key Research Findings
Reactivity : Bromine at the 2-position allows efficient cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for diversifying pyrazine scaffolds . The oxetanyloxy group’s electron-donating nature may stabilize intermediates in such reactions .
Solubility and Stability : Oxetanes reduce lipophilicity (clogP ~1.5–2.0) compared to tert-butyl or aryl groups, aligning with trends in kinase inhibitor design .
Target Interactions : Pyrazine nitrogen atoms frequently act as hydrogen-bond acceptors, while substituents like pyridinylmethoxy engage in hydrophobic pockets (e.g., in dihydroorotate dehydrogenase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
